molecular formula C12H15N3S B2663056 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 663181-82-6

5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2663056
CAS No.: 663181-82-6
M. Wt: 233.33
InChI Key: CNJOWVZJYWWTND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted hydrazine with a propyl-substituted isothiocyanate, followed by cyclization to form the triazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide and under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with various biomolecules, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of benzyl and propyl groups on the triazole ring enhances its potential for diverse applications in research and industry .

Biological Activity

5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a thiol group and a triazole ring in its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula: C12H14N4S
  • Molecular Weight: 246.33 g/mol

The compound features a benzyl group and a propyl group attached to the triazole ring, along with a thiol functional group that contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have demonstrated its efficacy against several bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results showed:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound has potential as an antimicrobial agent, particularly against fungal infections.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

In vitro studies were conducted on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The results indicated:

Cell LineIC50 (µM)
Human Melanoma IGR3912
Triple-Negative Breast Cancer MDA-MB-23115
Pancreatic Carcinoma Panc-120

The compound exhibited selective cytotoxicity towards cancer cells compared to normal cells, highlighting its potential as an anticancer agent .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. It has shown promise in inhibiting pro-inflammatory cytokines and mediators.

The compound's anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. Additionally, it reduces oxidative stress by decreasing nitric oxide (NO) levels .

Case Study: In Vivo Anti-inflammatory Test

In animal models, the compound was tested for its efficacy in reducing inflammation. The results demonstrated a significant reduction in paw edema compared to control groups:

Treatment GroupPaw Edema Reduction (%)
Control0
This compound60

This suggests that the compound may be effective in treating inflammatory conditions .

Properties

IUPAC Name

3-benzyl-4-propyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-2-8-15-11(13-14-12(15)16)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJOWVZJYWWTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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